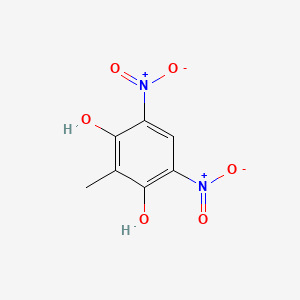

2-Methyl-4,6-dinitrobenzene-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4,6-dinitrobenzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O6/c1-3-6(10)4(8(12)13)2-5(7(3)11)9(14)15/h2,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDGTMVJLFKOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124501-36-6 | |

| Record name | 4,6-DINITRO-2-METHYLRESORCINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Precursor Chemistry of 2 Methyl 4,6 Dinitrobenzene 1,3 Diol

Retrosynthetic Analysis and Strategic Disconnections for 2-Methyl-4,6-dinitrobenzene-1,3-diol

Retrosynthetic analysis of this compound suggests that the primary precursor is 2-methylresorcinol (B147228) (2-methylbenzene-1,3-diol). The synthesis strategy hinges on the regioselective introduction of two nitro groups onto the 2-methylresorcinol backbone.

The key disconnections in the retrosynthetic analysis are the C-N bonds of the nitro groups. This leads back to the aromatic core of 2-methylresorcinol and a nitrating agent. The directing effects of the hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring are crucial for determining the positions of nitration. Both the hydroxyl and methyl groups are ortho-, para-directing activators. In 2-methylresorcinol, the two hydroxyl groups strongly activate the ring, directing electrophilic substitution to the positions ortho and para to them. The positions C4 and C6 are ortho and para to one hydroxyl group and ortho to the other, making them highly susceptible to electrophilic attack. The methyl group at C2 further influences the electron density of the ring.

A plausible synthetic route, therefore, involves the direct nitration of 2-methylresorcinol. The challenge lies in controlling the reaction to achieve dinitration at the desired 4 and 6 positions without leading to over-nitration or the formation of undesired isomers.

Regioselective Nitration Approaches for Benzene (B151609) and Phenolic Systems

The regioselective nitration of aromatic compounds, particularly activated systems like phenols, is a well-established yet challenging area of organic synthesis. The choice of nitrating agent, reaction conditions, and the presence of catalysts can significantly influence the outcome of the reaction, including the yield and the isomeric distribution of the products.

The nitration of phenolic compounds is highly sensitive to reaction conditions. Traditional methods often employ a mixture of nitric acid and sulfuric acid. However, for highly activated rings such as resorcinol (B1680541) derivatives, these harsh conditions can lead to oxidation and the formation of complex mixtures, including trinitrated byproducts like styphnic acid. organicchemistrytutor.com

To achieve selective dinitration of 2-methylresorcinol, milder nitrating agents and carefully controlled conditions are necessary. The use of dilute nitric acid, metal nitrates (such as ferric nitrate), or nitrating agents in ionic liquids can offer better control over the reaction. researchgate.net Temperature control is also critical; nitration reactions of phenols are often carried out at low temperatures to minimize side reactions. The solvent system can also play a significant role in regioselectivity, with less polar solvents sometimes favoring para-substitution.

Table 1: Comparison of Nitrating Agents for Phenolic Systems

| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| HNO₃/H₂SO₄ | Concentrated acids, low temperature | Strong nitrating power | Harsh conditions, risk of over-nitration and oxidation |

| Dilute HNO₃ | Aqueous solution, controlled temperature | Milder conditions, better for activated rings | Slower reaction rates |

| Metal Nitrates (e.g., Fe(NO₃)₃) | In ionic liquids or on solid supports | High regioselectivity, milder conditions | May require specific catalysts or supports |

Modern synthetic chemistry has seen the development of various catalytic systems to improve the regioselectivity of aromatic nitration. These systems aim to reduce the environmental impact of traditional methods by using less corrosive reagents and improving the yield of the desired isomer. nih.govfrontiersin.org

Solid acid catalysts, such as zeolites and clays (B1170129), can provide a surface for the reaction to occur, influencing the orientation of the substrate and the electrophile, thereby enhancing regioselectivity. nih.gov These catalysts are often reusable, making the process more sustainable. For instance, the nitration of phenols using ammonium (B1175870) nitrate (B79036) in the presence of potassium bisulfate has been shown to be a regioselective method. dergipark.org.tr

Enzymatic nitration, using enzymes like cytochrome P450, offers a green and highly selective alternative for aromatic nitration. nih.govacs.org These biocatalysts can perform nitration at specific positions on the aromatic ring under mild conditions, though their application on an industrial scale can be limited by factors such as enzyme stability and cost.

Ortho- and Para-Hydroxylation Strategies in Methylated Benzene Derivatives

While the primary proposed synthesis of this compound starts from 2-methylresorcinol, alternative routes could involve the hydroxylation of a pre-existing methylated and nitrated benzene ring. Direct hydroxylation of aromatic C-H bonds is a challenging transformation due to the high stability of the aromatic ring. nih.gov

Recent advances in catalysis have led to methods for the direct hydroxylation of benzene and its derivatives using oxidants like hydrogen peroxide in the presence of metal catalysts, such as nickel complexes. acs.orgnih.gov The regioselectivity of these reactions is influenced by the directing effects of the substituents already present on the ring. For a dinitrotoluene derivative, the nitro groups are deactivating and meta-directing, which would make direct hydroxylation at the desired positions challenging.

Enzymatic hydroxylation offers another potential route, with certain enzymes capable of introducing hydroxyl groups at specific positions on an aromatic ring with high selectivity. pnas.org

Alkylation Techniques for Methyl Group Introduction into Aromatic Rings

The introduction of a methyl group onto an aromatic ring is a fundamental transformation in organic synthesis. The most common method is the Friedel-Crafts alkylation, which involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst. libretexts.orglibretexts.orgmt.com

In the context of synthesizing 2-methylresorcinol, one could envision starting with resorcinol and introducing the methyl group. However, direct Friedel-Crafts methylation of resorcinol can be problematic due to the high reactivity of the ring, which can lead to polyalkylation and poor regioselectivity.

Alternative strategies for the synthesis of 2-methylresorcinol have been developed to overcome these challenges. One multi-step approach involves the initial protection of the hydroxyl groups, followed by a directed ortho-metalation and subsequent reaction with a methylating agent. Another reported synthesis involves a four-step reaction starting from resorcinol and tert-butanol. acs.org

Table 2: Common Alkylation Methods for Aromatic Rings

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Well-established, versatile | Risk of carbocation rearrangements, polyalkylation, deactivation by certain substituents |

| Directed Ortho-Metalation | Strong base (e.g., n-BuLi), electrophile (e.g., CH₃I) | High regioselectivity | Requires specific directing groups, strongly basic conditions |

Development of Novel Synthetic Pathways for this compound Analogs

The development of novel synthetic pathways for analogs of this compound would likely focus on modifying the substituents on the benzene ring. For instance, replacing the methyl group with other alkyl or functional groups could lead to compounds with different properties.

The synthesis of such analogs would leverage the same fundamental reactions discussed previously, with modifications to the starting materials. For example, starting with a different alkylresorcinol would lead to an analog with a different alkyl group at the 2-position.

Furthermore, the introduction of other functional groups, such as halogens or amino groups, could be achieved through various aromatic substitution reactions. The synthesis of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene, for example, has been reported, demonstrating the feasibility of introducing additional functional groups onto the dinitroresorcinol scaffold. researchgate.net The development of these analogs would be driven by the desire to fine-tune the chemical and physical properties of the parent compound for specific applications.

Green Chemistry Principles and Sustainable Synthesis Routes for Nitro-Aromatic Compounds

Traditional nitration of aromatic compounds typically involves the use of a mixture of concentrated nitric acid and sulfuric acid, a process that is highly corrosive, dangerous, and environmentally taxing. Green chemistry offers a paradigm shift, focusing on the design of products and processes that minimize the use and generation of hazardous substances. Key principles relevant to the synthesis of nitro-aromatic compounds include the use of alternative and safer solvents, energy-efficient reaction conditions, and the application of catalysts to enhance selectivity and reduce waste.

A significant advancement in the green synthesis of nitro-aromatic compounds is the move towards solventless or reduced-solvent conditions. This approach directly addresses the environmental and safety concerns associated with volatile organic solvents.

One promising strategy involves performing reactions under solvent-free conditions, often with the aid of solid supports. For instance, the regioselective nitration of phenols has been successfully achieved using strontium nitrate (Sr(NO₃)₂) in the presence of silica-supported sulfuric acid under solvent-free conditions. researchgate.net This method offers mild reaction conditions and high efficiency. researchgate.net Another approach utilizes a combination of ammonium nitrate (NH₄NO₃) and potassium bisulfate (KHSO₄) for the regioselective ortho-nitration of various phenols with good to excellent yields. dergipark.org.tr

The use of deep eutectic solvents (DESs) represents another innovative reduced-solvent methodology. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. These solvents are often biodegradable, have low toxicity, and exhibit negligible vapor pressure. For example, the ultrasonic-assisted nitration of aromatic compounds has been effectively carried out in a deep eutectic solvent at room temperature using SO₃H-immobilized silica-coated Fe₃O₄ nanoparticles as a heterogeneous catalyst and sodium nitrate as the nitrating agent. sci-hub.se

Below is a data table summarizing various solventless and reduced-solvent nitration methodologies applicable to phenolic compounds, which are precursors to dinitrobenzene-1,3-diol derivatives.

| Nitrating System | Support/Solvent | Key Advantages |

| Strontium Nitrate (Sr(NO₃)₂) | Silica-Sulfuric Acid (Solvent-Free) | Mild conditions, high efficiency, regioselective. researchgate.net |

| Ammonium Nitrate/Potassium Bisulfate | Acetonitrile (Reduced-Solvent) | Green, inexpensive, high regioselectivity. dergipark.org.tr |

| Sodium Nitrate | Deep Eutectic Solvent (DES) | Environmentally benign, recyclable catalyst. sci-hub.se |

The application of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of nitro-aromatic compounds by offering significant rate enhancement and often improved product yields. chemrj.orgresearchgate.netorientjchem.org

Microwave-Assisted Synthesis: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to dramatically shorter reaction times compared to conventional heating methods. chemrj.orgresearchgate.net For the nitration of phenols, microwave-assisted methods have been developed using various nitrating agents, such as calcium nitrate in acetic acid. researchgate.netorientjchem.org This particular method has been shown to achieve complete nitration in as little as one minute with a high yield of 89%. researchgate.netorientjchem.org Another microwave-assisted approach employs urea (B33335) nitrate as an inexpensive and acid-free nitrating agent, providing excellent yields and exclusive ortho-selectivity for the mononitration of phenols. lookchem.com

Ultrasonic Synthesis: Sonication, the application of ultrasound to a reaction mixture, can enhance chemical reactivity through the phenomenon of acoustic cavitation. researchgate.netnih.gov This process involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. researchgate.net Ultrasound has been shown to promote the para-selective nitration of phenols in ionic liquids, leading to significant enhancement in reaction rates. researchgate.netnih.gov Furthermore, ultrasonically assisted nitration of various aromatic compounds using certain metal salts has been demonstrated to reduce reaction times from hours to minutes while affording good yields and high regioselectivity. scispace.comscirp.org

The following table compares the reaction conditions and outcomes of microwave-assisted and ultrasonic nitration of phenolic compounds.

| Technique | Nitrating System | Reaction Time | Yield | Selectivity |

| Microwave-Assisted | Calcium Nitrate / Acetic Acid | 1 min | 89% | para-Nitrophenol |

| Microwave-Assisted | Urea Nitrate | - | Excellent | ortho-selective |

| Ultrasonic-Assisted | Ferric Nitrate / Ionic Liquid | 0.75 h | 100% | para-selective |

| Ultrasonic-Assisted | Ammonium Molybdate / 70% HNO₃ | a few minutes | Good | High |

The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and recycled, thus minimizing waste. researchgate.net In the context of nitration, solid acid catalysts are being explored as replacements for corrosive and hazardous liquid acids like sulfuric acid.

Various materials have been investigated as solid acid catalysts for the nitration of aromatic compounds. These include:

Modified Clays: Montmorillonite KSF and KSF have been used as catalysts for the nitration of phenolic compounds with 60% nitric acid, demonstrating good stability and high catalytic activity.

Supported Reagents: Bismuth(III) nitrate supported on silica (B1680970) sulfuric acid has been shown to be a useful reagent for the nitration of aromatic compounds under solvent-free conditions. dergipark.org.tr Similarly, silica sulfuric acid with sodium nitrite (B80452) serves as a novel heterogeneous system for the nitration of phenols under mild conditions. semanticscholar.org

Heteropolyacids: A novel salt of molybdovanadophosphoric heteropolyacid has been developed as a highly efficient and reusable catalyst for the liquid-phase nitration of benzene. scielo.br This catalyst can be easily recovered and reused multiple times without significant loss of activity. scielo.br

The table below provides an overview of different heterogeneous catalysts used in the nitration of aromatic compounds.

| Catalyst Type | Example | Key Features |

| Modified Clays | Montmorillonite KSF | Good stability, high catalytic activity. |

| Supported Reagents | Bismuth(III) Nitrate on Silica | Solvent-free conditions, effective. dergipark.org.tr |

| Heteropolyacids | Salt of Molybdovanadophosphoric Acid | Highly efficient, reusable, easy separation. scielo.br |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 4,6 Dinitrobenzene 1,3 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 2-Methyl-4,6-dinitrobenzene-1,3-diol, a detailed analysis of one-dimensional and two-dimensional NMR spectra would provide unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic proton, the methyl protons, and the hydroxyl protons.

Aromatic Proton (H-5): A single proton is attached to the aromatic ring at the C-5 position. Due to the strong electron-withdrawing effects of the two adjacent nitro groups, this proton would be significantly deshielded, and its signal is expected to appear at a downfield chemical shift, likely in the range of 8.5-9.0 ppm.

Methyl Protons (-CH₃): The methyl group at the C-2 position would give rise to a singlet in the ¹H NMR spectrum, as there are no adjacent protons to cause splitting. This signal is anticipated in the typical range for an aromatic methyl group, around 2.2-2.6 ppm.

Hydroxyl Protons (-OH): The two hydroxyl groups at C-1 and C-3 would each produce a signal. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature, typically appearing as broad singlets. Intramolecular hydrogen bonding between the hydroxyl groups and the adjacent nitro groups could shift these signals further downfield.

The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the symmetry of the molecule, a specific number of signals is expected.

Aromatic Carbons: The aromatic ring contains six carbons, but due to substitution, their chemical environments differ. Carbons bearing the nitro groups (C-4 and C-6) would be highly deshielded, appearing significantly downfield. The carbons attached to the hydroxyl groups (C-1 and C-3) would also be downfield, while the carbon with the methyl group (C-2) and the protonated carbon (C-5) would have distinct chemical shifts.

Methyl Carbon: The carbon of the methyl group would appear in the aliphatic region of the spectrum, typically around 15-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-5 | 8.5 - 9.0 | - | Singlet |

| -CH₃ | 2.2 - 2.6 | 15 - 25 | Singlet |

| -OH | Variable | - | Broad Singlet |

| C-1, C-3 | - | 150 - 160 | - |

| C-2 | - | 120 - 130 | - |

| C-4, C-6 | - | 145 - 155 | - |

| C-5 | - | 115 - 125 | - |

To confirm the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm the absence of proton-proton coupling for the isolated aromatic proton and the methyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the aromatic proton signal to the C-5 carbon and the methyl proton signal to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide insights into the spatial proximity of atoms. A NOESY spectrum would likely show a correlation between the methyl protons and the hydroxyl proton at C-1, confirming their adjacent positions on the ring.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry would be crucial for unequivocally determining the elemental composition of this compound. The exact mass of the molecular ion would be measured and compared to the calculated mass for the molecular formula C₇H₆N₂O₆. This would provide strong evidence for the presence of the correct number of carbon, hydrogen, nitrogen, and oxygen atoms.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of fragment ions. The analysis of these fragments provides valuable structural information. The fragmentation of this compound would likely proceed through characteristic losses of its functional groups.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The presence of hydroxyl and methyl groups would also lead to specific fragmentation patterns. For instance, the loss of a methyl radical (15 Da) or water (18 Da) from the molecular ion or subsequent fragment ions could be expected. The fragmentation pattern would help to confirm the types and positions of the substituents on the benzene (B151609) ring.

Interactive Data Table: Expected Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity | Neutral Loss |

| [M]+ | Molecular Ion (C₇H₆N₂O₆) | - |

| [M - NO₂]+ | Loss of a nitro group | 46 Da |

| [M - 2NO₂]+ | Loss of two nitro groups | 92 Da |

| [M - OH]+ | Loss of a hydroxyl group | 17 Da |

| [M - H₂O]+ | Loss of water | 18 Da |

| [M - CH₃]+ | Loss of a methyl group | 15 Da |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a "fingerprint" for a compound and are excellent for identifying the presence of specific functional groups.

The IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its various functional groups:

O-H Stretching: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

N-O Stretching (Nitro Groups): The two nitro (-NO₂) groups would give rise to two characteristic and strong absorption bands in the IR spectrum. The asymmetric stretching vibration is expected in the region of 1520-1560 cm⁻¹, and the symmetric stretching vibration would appear between 1340 and 1380 cm⁻¹. These are typically very intense bands.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond would be found in the 800-900 cm⁻¹ range.

C-O Stretching: The C-O stretching of the hydroxyl groups would likely appear in the 1200-1300 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro groups and the aromatic ring, which are often strong in the Raman spectrum.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| -OH | Stretching | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H | Stretching | 2850 - 3000 | Medium | Medium |

| -NO₂ | Asymmetric Stretching | 1520 - 1560 | Very Strong | Medium |

| -NO₂ | Symmetric Stretching | 1340 - 1380 | Very Strong | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong | Strong |

| C-O | Stretching | 1200 - 1300 | Strong | Weak |

| C-N | Stretching | 800 - 900 | Medium | Medium |

Characterization of Nitro (—NO2) and Hydroxyl (—OH) Vibrational Signatures

The nitro group (—NO2) typically exhibits two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. libretexts.org In aromatic nitro compounds, the asymmetric stretching vibration is generally observed in the range of 1550-1475 cm⁻¹, while the symmetric stretch appears in the 1360-1290 cm⁻¹ region. libretexts.org These absorptions are typically strong and provide a clear indication of the presence of the nitro functionality.

The hydroxyl (—OH) group is characterized by a strong and broad stretching vibration, usually in the region of 3400-3200 cm⁻¹. masterorganicchemistry.com The broadness of this peak is a result of hydrogen bonding between molecules. masterorganicchemistry.com In addition to the stretching vibration, an in-plane bending vibration for the O–H bond can be observed around 1440-1395 cm⁻¹. The C–O stretching vibration of the phenolic hydroxyl group is expected in the 1320-1210 cm⁻¹ range. libretexts.org

Based on the analysis of 2,4-dinitrophenol (B41442), the following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (O–H) | Stretching (H-bonded) | 3400–3200 | Strong, Broad |

| Aromatic (C–H) | Stretching | 3100–3000 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1550–1475 | Strong |

| Aromatic (C=C) | In-ring Stretching | 1600–1400 | Medium to Weak |

| Nitro (NO₂) | Symmetric Stretching | 1360–1290 | Strong |

| Phenolic (C–O) | Stretching | 1320–1210 | Medium |

| Aromatic (C–H) | Out-of-plane Bending | 900–675 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule and helps in the characterization of its chromophores. The aromatic ring system of this compound, substituted with electron-withdrawing nitro groups and electron-donating hydroxyl and methyl groups, constitutes a complex chromophore system. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.

Studies on analogous nitrophenols reveal that these compounds typically exhibit absorption bands in the UV region, which can extend into the visible range depending on the substitution pattern and the solvent environment. rsc.org The electronic transitions are often of a π → π* nature, associated with the aromatic system, and can also involve intramolecular charge transfer from the electron-rich parts of the molecule (hydroxyl and methyl groups) to the electron-deficient nitro groups. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org This effect arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. wikipedia.org In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent, leading to a shift in the absorption maximum. For nitrophenols, a bathochromic shift (red shift) is often observed with increasing solvent polarity, which is termed positive solvatochromism. wikipedia.org

Furthermore, the UV-Vis spectrum of this compound is anticipated to be highly dependent on the pH of the solution. The phenolic hydroxyl groups are acidic and can be deprotonated in basic media to form the corresponding phenolate (B1203915) ions. This deprotonation leads to a significant change in the electronic structure of the chromophore, typically resulting in a pronounced bathochromic shift of the absorption maximum. nih.govresearchgate.net For instance, 4-nitrophenol (B140041) in an acidic medium shows a maximum absorption at around 317 nm, while in an alkaline medium, the deprotonated form absorbs at approximately 400 nm. researchgate.netnih.gov This pH-dependent spectral shift is a common feature of nitrophenols and can be used to determine their pKa values. nih.gov

The following table illustrates the expected UV-Vis spectral behavior based on studies of related nitrophenols.

| Condition | Expected λmax | Spectral Shift | Rationale |

| Non-polar Solvent | Shorter Wavelength | - | Less stabilization of the excited state |

| Polar Solvent | Longer Wavelength | Bathochromic (Red Shift) | Increased stabilization of the more polar excited state |

| Acidic pH | Shorter Wavelength | - | Protonated hydroxyl groups |

| Basic pH | Longer Wavelength | Bathochromic (Red Shift) | Deprotonation of hydroxyl groups to form phenolate ions |

X-Ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, analysis of the crystal structures of related dinitrophenol and dinitrotoluene derivatives provides significant insight into the likely solid-state conformation and intermolecular interactions. nih.govresearchgate.net

Hydrogen bonding is a crucial directional interaction that significantly influences the crystal structures of molecules containing hydroxyl groups. In the solid state of this compound, the two hydroxyl groups can act as hydrogen bond donors, while the oxygen atoms of the nitro groups and the hydroxyl groups themselves can act as hydrogen bond acceptors. This is expected to lead to the formation of extensive hydrogen-bonding networks, which can take the form of chains, sheets, or more complex three-dimensional frameworks.

The table below summarizes the key intermolecular interactions anticipated in the crystal structure of this compound based on related compounds.

| Interaction Type | Donor/Acceptor or Participating Groups | Expected Role in Crystal Structure |

| Hydrogen Bonding | O–H (donor), O (hydroxyl, nitro) (acceptor) | Formation of extensive 1D, 2D, or 3D networks |

| π–π Stacking | Aromatic Rings | Stabilization of the crystal lattice through parallel or offset stacking |

| C–H···O Interactions | C–H (methyl, aromatic) (donor), O (nitro, hydroxyl) (acceptor) | Further stabilization of the supramolecular assembly |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Studies on related compounds, such as 2,4-dinitrophenyl 4-methylbenzenesulfonate, have identified the existence of different polymorphic forms. researchgate.net It is plausible that this compound could also exhibit polymorphism, depending on the crystallization conditions.

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. This approach can be used to modify the physical properties of a compound. Nitrophenols have been shown to form co-crystals with other molecules, often through hydrogen bonding interactions. nih.govmdpi.com For example, 4-nitrophenol forms co-crystals with 4,4'-bipyridine. nih.gov The presence of two hydroxyl groups and two nitro groups in this compound makes it a good candidate for forming co-crystals with various guest molecules.

Reactivity and Reaction Mechanisms of 2 Methyl 4,6 Dinitrobenzene 1,3 Diol

Electrophilic Aromatic Substitution (EAS) Pathways in Dinitrophenol Systems

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.orglibretexts.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the substituents present on the aromatic ring. libretexts.org In the case of 2-Methyl-4,6-dinitrobenzene-1,3-diol, the directing effects of the activating and deactivating groups are in opposition.

The two hydroxyl groups and the methyl group are activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. libretexts.org These groups are ortho, para-directors. Conversely, the two nitro groups are potent deactivating groups, withdrawing electron density from the ring and making EAS reactions more difficult. libretexts.org Nitro groups are meta-directors.

Given the substitution pattern of this compound, the positions ortho and para to the activating hydroxyl and methyl groups are already substituted. The only available position for substitution is C5, which is meta to the two nitro groups and also meta to one hydroxyl and the methyl group, and ortho to the other hydroxyl group. The strong deactivating effect of the two nitro groups would likely make further electrophilic substitution on this ring highly challenging under standard conditions. Any potential EAS reaction would likely require harsh conditions, and the directing effects would need to be carefully considered.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OH | Electron-donating | Activating | ortho, para |

| -CH₃ | Electron-donating | Activating | ortho, para |

| -NO₂ | Electron-withdrawing | Deactivating | meta |

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides and other aromatic compounds bearing strong electron-withdrawing groups. nih.govresearchgate.netsemanticscholar.orgccsenet.org The presence of two nitro groups on the benzene (B151609) ring of this compound significantly lowers the electron density of the ring, making it susceptible to attack by nucleophiles.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. researchgate.net For SNAr to occur, a good leaving group, such as a halide, must be present on the ring. In this compound, the hydroxyl groups are poor leaving groups.

However, under forcing conditions, it is conceivable that one of the nitro groups itself could act as a leaving group. The nitro groups strongly activate the ring towards nucleophilic attack, and their displacement by strong nucleophiles has been observed in other polynitroaromatic systems. The positions of the nitro groups (ortho and para to the activating hydroxyl groups) are electronically favorable for nucleophilic attack.

Redox Chemistry of Nitro-Aromatic and Phenolic Systems

The redox chemistry of this compound is characterized by the electrochemical behavior of both the nitro groups and the phenolic hydroxyl groups.

In a study utilizing a bismuth bulk electrode, the differential pulse voltammetric determination of 2-methyl-4,6-dinitrophenol was achieved. researchgate.net The optimal conditions were found to be in a Britton-Robinson buffer at pH 12.0, with an accumulation potential of -0.7 V and an accumulation time of 30 seconds. researchgate.net This indicates that the compound undergoes electrochemical reduction at a negative potential. The electrochemical process likely involves the reduction of the nitro groups.

Table 2: Optimized Parameters for the Voltammetric Determination of 2-Methyl-4,6-dinitrophenol

| Parameter | Optimal Value |

| pH | 12.0 (Britton-Robinson buffer) |

| Accumulation Potential | -0.7 V |

| Accumulation Time | 30 s |

The reduction of aromatic nitro groups is a well-established transformation in organic synthesis. Depending on the reducing agent and reaction conditions, nitro groups can be selectively reduced to either hydroxylamines or primary amines.

Common reagents for the reduction of nitroarenes to anilines include catalytic hydrogenation (e.g., H₂, Pd/C), and metals in acidic media (e.g., Sn, Fe, or Zn in HCl). The Zinin reduction, which employs sulfides, hydrosulfides, or polysulfides, is a classic method for the selective reduction of one nitro group in a polynitroaromatic compound. stackexchange.com

In dinitro- and trinitrophenols, a nitro group ortho to a hydroxyl or alkoxy group is preferentially reduced. stackexchange.com In the case of this compound, both nitro groups are ortho to a hydroxyl group. Therefore, selective reduction of one nitro group could potentially be achieved, leading to the formation of a nitro-amino-methyl-benzenediol. Complete reduction of both nitro groups would yield the corresponding diamino-methyl-benzenediol.

Derivatization Reactions of Phenolic Hydroxyls (e.g., Esterification, Etherification)

The two phenolic hydroxyl groups in this compound are reactive sites for various derivatization reactions, most notably esterification and etherification.

Esterification involves the reaction of the phenolic hydroxyl groups with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are often catalyzed by acids or bases. For example, reaction with acetyl chloride would yield the corresponding diacetate ester.

Etherification , most commonly achieved through the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyls with a base to form phenoxides, which then act as nucleophiles to displace a halide from an alkyl halide, forming an ether. Reaction with an alkyl halide like methyl iodide in the presence of a base such as potassium carbonate would lead to the formation of the corresponding dimethyl ether.

These derivatization reactions can be used to modify the physical and chemical properties of the molecule, such as its solubility, and to protect the hydroxyl groups during other chemical transformations.

Photochemical Transformations and Degradation Mechanisms

The photochemical behavior of dinitrophenols has been a subject of interest due to their environmental persistence. Studies on 2,4-dinitrophenol (B41442) have shown that it can undergo photocatalytic degradation. researchgate.net

The degradation mechanism often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), in the presence of a photocatalyst (e.g., TiO₂ or Bi₂O₃/Bi₂MoO₆) and light. researchgate.net These highly reactive species can attack the aromatic ring, leading to its cleavage and mineralization into simpler, non-aromatic compounds.

While specific photochemical studies on this compound are not extensively documented, it is expected to exhibit similar behavior to other dinitrophenols. The presence of the methyl and additional hydroxyl groups may influence the rate and pathways of photodegradation.

Photo-oxidation and Photo-reduction Pathways

The photochemistry of nitroaromatic compounds is initiated by the absorption of UV-Vis light, leading to the excitation of a nitro group to its singlet and subsequently to its more stable triplet excited state. From this excited state, several reaction pathways are possible.

Photo-reduction: A common pathway for excited nitroaromatics involves the reduction of a nitro group. This can proceed via a hydrogen abstraction mechanism from the solvent or another hydrogen donor. The initial product is a nitroso derivative (Ar-NO), which can be further reduced to a hydroxylamine (B1172632) (Ar-NHOH) and ultimately an amino (Ar-NH2) compound. For this compound, this would lead to the formation of mono- and di-amino derivatives.

Photo-oxidation: While less common as an initial step, oxidation pathways can occur, often involving reactive oxygen species (ROS) generated by photosensitizers in the environment. The aromatic ring itself, activated by the two hydroxyl groups, could be susceptible to attack by species like the hydroxyl radical (•OH), leading to further hydroxylation or ring cleavage.

Intramolecular Rearrangement: Some ortho-substituted nitroaromatics undergo intramolecular photoreactions. For instance, ortho-nitrotoluenes can rearrange to form nitroso-alcohols. While the methyl group in this compound is not ortho to a nitro group, the presence of ortho-hydroxyl groups could potentially facilitate unique intramolecular hydrogen transfer or cyclization pathways upon photoexcitation. Studies on the phototransformation of 2,4-dinitrophenol (24DNP) suggest that a likely intermediate is a trinitrophenol, indicating that photo-nitration or photo-hydroxylation followed by nitration can occur under certain conditions. unito.it

Quantum Yields and Kinetic Studies of Photolysis

Kinetic studies of photolysis are typically conducted by exposing a solution of the compound to a light source of a specific wavelength and monitoring the decrease in its concentration over time, often using UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The reaction rate often follows pseudo-zero-order or pseudo-first-order kinetics. unito.it

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. For most nitroaromatic compounds in aqueous solution, the disappearance quantum yields are notoriously low, typically in the range of 10⁻³ to 10⁻⁵. This indicates that most of the absorbed light energy is dissipated through non-reactive pathways such as heat or phosphorescence, rather than causing chemical change.

While the specific quantum yield for this compound has not been reported, data from analogous compounds provide a reliable estimate of its magnitude. For example, the polychromatic quantum yield for the photolysis of 2,4-dinitrophenol (24DNP) has been determined, as shown in the table below. unito.it It is expected that this compound would exhibit similarly low quantum yields.

| Compound | Species | Wavelength Interval | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 2,4-Dinitrophenol (24DNP) | Undissociated Phenol | 300-500 nm | (8.1 ± 0.4) × 10⁻⁵ | unito.it |

| 2,4-Dinitrophenol (24DNP) | Phenolate (B1203915) | 300-500 nm | (3.4 ± 0.2) × 10⁻⁵ | unito.it |

Influence of Environmental Factors (e.g., pH, dissolved organic matter) on Photoreactivity

The photoreactivity of this compound in natural environments is significantly influenced by ambient conditions, particularly pH and the presence of dissolved organic matter (DOM).

Influence of Dissolved Organic Matter (DOM): DOM, a complex mixture of organic compounds found in natural waters, plays a dual role in the photochemistry of aquatic pollutants.

Photosensitization: DOM is a strong absorber of sunlight. Its excited triplet states can transfer energy to the target compound, promoting it to an excited state and thereby increasing its degradation rate (indirect or sensitized photolysis).

Light Screening and Quenching: Conversely, DOM can absorb a significant fraction of incident sunlight, reducing the number of photons available to be absorbed directly by the target molecule. This "light-screening" effect can decrease the rate of direct photolysis. Additionally, DOM can quench the excited state of the target compound, deactivating it before a chemical reaction can occur. The net effect of DOM depends on the specific properties of both the DOM and the compound, as well as water chemistry.

| Environmental Factor | Anticipated Influence on Photoreactivity |

|---|---|

| pH | Alters the protonation state of the hydroxyl groups, changing the absorption spectrum and quantum yield of the dominant species. Reactivity is expected to be highly pH-dependent. |

| Dissolved Organic Matter (DOM) | Exhibits a dual role: can enhance degradation via photosensitization or inhibit it through light screening and quenching of excited states. |

Complexation and Metal Ion Interactions

The 1,3-diol arrangement of the hydroxyl groups on the benzene ring makes this compound an effective chelating agent for a variety of metal ions. This structural feature, known as a resorcinol (B1680541) moiety, can deprotonate to form a bidentate ligand that coordinates with a metal ion to form a stable six-membered chelate ring.

The coordination typically involves the deprotonation of both hydroxyl groups, resulting in two M-O bonds. The stability of the resulting metal complexes would depend on several factors, including the nature of the metal ion (its charge, size, and electronic configuration) and the pH of the solution, which controls the deprotonation of the ligand. The presence of the electron-withdrawing nitro groups would decrease the basicity of the phenolate oxygen atoms, which could influence the stability constants of the formed complexes compared to unsubstituted or alkyl-substituted resorcinols. This ability to form complexes means that this compound could play a role in the speciation and transport of metal ions in contaminated environments.

Computational and Theoretical Studies of 2 Methyl 4,6 Dinitrobenzene 1,3 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing a means to solve the Schrödinger equation (or approximations of it) for a given molecule. These calculations can elucidate electronic structure, predict molecular geometry, and forecast reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the DNOC molecule. This process finds the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequencies: Once the geometry is optimized, DFT can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and twisting motions of the chemical bonds and can be directly compared to experimental infrared (IR) and Raman spectra to confirm the structure and identify functional groups.

Frontier Molecular Orbitals (FMOs): DFT also provides information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For DNOC, the electron-withdrawing nitro groups are expected to significantly lower the LUMO energy, making it susceptible to nucleophilic attack.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions of energy and structure. For a molecule like DNOC, these high-level calculations could be used to obtain benchmark energetic data, such as the heat of formation or reaction enthalpies, with a precision that rivals experimental measurements.

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data.

NMR Spectroscopy: Quantum chemical methods can calculate the nuclear magnetic shielding tensors for each atom in DNOC. These values can then be converted into theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C), which are instrumental in confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions of a molecule. For DNOC, this would involve calculating the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum, which arise from electrons being promoted from lower to higher energy orbitals. These predictions help in understanding the molecule's color and photochemical properties.

IR Spectroscopy: As mentioned, DFT calculations of vibrational frequencies provide a theoretical infrared spectrum. This computed spectrum can be compared with experimental data to aid in the assignment of observed vibrational bands to specific molecular motions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum methods are often limited to single molecules or small clusters in a vacuum, MD can simulate the behavior of a molecule in a more realistic environment, such as in a solvent or a crystal lattice.

For 2-Methyl-4,6-dinitrobenzene-1,3-diol, MD simulations could be employed to:

Analyze Conformational Flexibility: Explore the different spatial arrangements (conformations) the molecule can adopt due to the rotation of its functional groups (e.g., the hydroxyl and nitro groups). Simulations can reveal the most populated conformations and the energy barriers between them.

Study Solvation Effects: By placing the DNOC molecule in a simulation box filled with solvent molecules (like water), MD can model how the solvent influences the molecule's structure and dynamics. This is crucial for understanding its solubility and behavior in aqueous environments. Research has indicated that the adsorption of DNOC onto clay surfaces is pH-dependent, suggesting that the neutral species is primarily adsorbed. researchgate.net

Reaction Pathway Elucidation and Transition State Calculations

Understanding how a molecule reacts is a central goal of chemistry. Computational methods can map out the entire energy landscape of a chemical reaction. For DNOC, this could involve studying its metabolic pathways or degradation processes. nih.gov

By calculating the energies of reactants, products, and intermediates, a reaction profile can be constructed. A key aspect of this is locating the transition state —the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For example, theoretical calculations could be used to investigate the mechanisms of nitro group reduction, a common metabolic pathway for nitroaromatic compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of molecules with their biological activity or physical properties.

These models rely on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be derived from computational chemistry calculations and can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological Descriptors: Information about molecular size, shape, and branching.

Quantum Chemical Descriptors: A wide range of parameters derived from the molecular wavefunction.

While no specific QSAR models solely for DNOC were identified, it is often included in larger datasets of nitroaromatic compounds to develop broader models predicting toxicity. nih.gov For instance, a QSAR model could be developed to predict the herbicidal or insecticidal activity of a series of dinitrophenol derivatives by correlating their structural features with their observed efficacy. This information is valuable for designing new, potentially more effective or safer, molecules.

Chemoinformatic Approaches for Virtual Screening and Library Design

Chemoinformatic approaches have become indispensable in modern drug discovery and materials science for the rapid, cost-effective in silico assessment of chemical compounds. For this compound, while specific large-scale screening studies may not be extensively documented, the principles of chemoinformatics can be applied to explore its potential therapeutic applications or to design novel derivatives with desired properties. These computational strategies enable the screening of vast virtual libraries of molecules to identify promising candidates for further experimental investigation.

Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govnih.gov This process can be broadly categorized into ligand-based and structure-based methods. Given the structural characteristics of this compound, both approaches could be theoretically employed.

One of the key chemoinformatic tools applicable to the derivatives of this compound is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netdergipark.org.tr For nitroaromatic compounds, QSAR studies have been conducted to predict their toxicity and other biological effects. mdpi.comnih.gov These studies often rely on a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and size. mdpi.com

For instance, in QSAR studies of nitrobenzenes, descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and the octanol-water partition coefficient (logP) have been shown to be important in predicting their activity. mdpi.comdergipark.org.tr A hypothetical QSAR study on derivatives of this compound could involve the generation of a dataset of analogues with varying substituents and their experimentally determined biological activities. Subsequently, a regression analysis could be performed to build a predictive model.

Another powerful chemoinformatic tool is pharmacophore modeling. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.govresearchgate.net A pharmacophore model for this compound or a related active compound could be generated based on its three-dimensional structure and the spatial arrangement of key chemical features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.gov This model could then be used as a 3D query to screen large chemical databases for molecules that match the pharmacophore, thereby identifying structurally diverse compounds with a potential for similar biological activity. researchgate.net

The design of chemical libraries is a crucial aspect of modern drug discovery. Chemoinformatic tools can be used to design both focused and diverse libraries of compounds based on the this compound scaffold. A focused library would contain compounds designed to interact with a specific biological target, while a diverse library would aim to cover a broad range of chemical space. The design process often involves the enumeration of virtual compounds by adding various substituents to the core scaffold and then filtering them based on desired physicochemical properties, such as molecular weight, logP, and the number of hydrogen bond donors and acceptors, to ensure drug-likeness.

A general workflow for a virtual screening and library design project centered around this compound is outlined in the table below.

| Step | Description | Chemoinformatic Tools and Techniques |

|---|---|---|

| 1. Target Identification and Scaffolding | Identify a biological target of interest and use this compound as a starting scaffold. | Literature review, bioinformatics databases. |

| 2. Library Design | Generate a virtual library of derivatives of the scaffold by adding a variety of substituents. | Combinatorial library enumeration software. |

| 3. Molecular Descriptors Calculation | Calculate a range of molecular descriptors for each compound in the virtual library. | Software such as MOE, Discovery Studio, or open-source tools like RDKit. |

| 4. Virtual Screening | Screen the virtual library using either ligand-based (e.g., QSAR, pharmacophore modeling) or structure-based (e.g., molecular docking) methods. | QSAR modeling software, pharmacophore modeling software (e.g., PHASE, LigandScout), docking programs (e.g., AutoDock, GOLD). |

| 5. Hit Selection and Prioritization | Analyze the results of the virtual screen to select a set of promising "hit" compounds for further investigation. | Data analysis and visualization tools. |

The table below presents a selection of molecular descriptors that would be relevant in chemoinformatic studies of this compound and its analogues.

| Descriptor Class | Specific Descriptor | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies | Related to the reactivity and electronic interactions of the molecule. mdpi.com |

| Electronic | Dipole Moment | Influences how the molecule interacts with polar environments and binding sites. |

| Hydrophobicity | logP (Octanol-water partition coefficient) | A measure of the molecule's lipophilicity, which affects its membrane permeability and distribution. |

| Topological | Molecular Weight | A basic descriptor that influences a wide range of properties. |

| Topological | Topological Polar Surface Area (TPSA) | Correlates with passive molecular transport through membranes and is therefore a good predictor of oral bioavailability. |

| Steric | Molecular Volume | Describes the size of the molecule and its fit within a binding pocket. |

Environmental Fate, Degradation, and Remediation Research Pertaining to 2 Methyl 4,6 Dinitrobenzene 1,3 Diol

Abiotic Degradation Pathways in Environmental Compartments (Water, Soil, Air)

Abiotic degradation involves non-biological processes that lead to the transformation of chemical compounds. For DNOC, these pathways are primarily driven by light (photolysis) and reactive oxygen species, as direct hydrolysis is limited.

Photolysis, or degradation by light, is a significant pathway for the transformation of nitrophenolic compounds like DNOC in both aquatic and atmospheric environments. nih.gov

In aqueous systems, the photocatalytic degradation of DNOC has been studied, often using a semiconductor catalyst like titanium dioxide (TiO₂). This process involves the generation of highly reactive hydroxyl radicals upon irradiation, which then attack the organic molecule. The rate of degradation is notably influenced by the pH of the solution. Research has shown a progressive increase in the degradation rate with increasing initial pH. For instance, in one study, the observed pseudo-first-order rate constant (k_obs) for DNOC abatement increased from 4.0 x 10⁻² min⁻¹ at pH 3.0 to 8.0 x 10⁻² min⁻¹ at pH 8.0. nih.gov This pH dependence is attributed to the anionic form of DNOC being more susceptible to degradation at higher pH levels. nih.gov Complete disappearance of the substrate was observed after approximately 90 minutes of irradiation at pH 3.0, while it took only about 45 minutes at pH 8.0. nih.gov

| Initial pH | Observed Rate Constant (k_obs, min⁻¹) | Time for Complete Disappearance (min) |

|---|---|---|

| 3.0 | 4.0 x 10⁻² | ~90 |

| 5.4 | 7.2 x 10⁻² | ~60 |

| 8.0 | 8.0 x 10⁻² | ~45 |

In the atmosphere, the gas-phase photo-oxidation of cresols, initiated by hydroxyl (OH) radicals, is a dominant degradation process. unito.it While direct photolysis of DNOC occurs, its reaction with photochemically generated radicals is a key transformation pathway. nih.gov The atmospheric half-life of a related compound, 2,6-dinitro-p-cresol, due to reaction with singlet oxygen has been estimated at 14 days, suggesting that photolytic processes are significant for the atmospheric fate of dinitrocresols. cdc.gov The photolysis of nitrophenols can lead to the formation of secondary organic aerosols (SOA), with aerosol formation yields for 2-nitrophenol (B165410) in the range of 18-24%. nih.gov

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. DNOC is generally considered resistant to hydrolysis under typical environmental conditions because it does not possess functional groups that are readily amenable to this reaction. cdc.gov However, it has been suggested that adsorbed DNOC may undergo hydrolysis on clay surfaces, particularly under acidic conditions, although experimental evidence for this process is lacking. cdc.gov Given the stability of the aromatic ring and the nature of its substituents, hydrolytic degradation is not considered a primary pathway for the environmental attenuation of DNOC. cdc.gov

Degradation mediated by free radicals, particularly the hydroxyl radical (•OH), is a highly effective abiotic pathway for DNOC transformation. The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with a wide range of organic compounds. scispace.comnist.gov

The Fenton reaction (Fe²⁺ + H₂O₂) is a well-studied advanced oxidation process (AOP) that generates hydroxyl radicals and has been shown to effectively degrade DNOC in aqueous solutions. nih.govnih.gov The degradation rate in a Fenton system is influenced by several factors, including pH, and the concentrations of ferrous ions and hydrogen peroxide. nih.govjuniperpublishers.com Studies have demonstrated that a lower pH facilitates a faster degradation of DNOC. nih.gov The process involves the attack of hydroxyl radicals on the DNOC molecule, leading to hydroxylation of the aromatic ring and subsequent ring cleavage, ultimately resulting in mineralization to CO₂, water, and inorganic ions. nih.gov The degradation of DNOC via the Fenton process can be described by pseudo-first-order kinetics, with the rate increasing as a function of acid concentration, which promotes the desorption of the catalyst's ferrous ions into the solution. nih.gov

| Parameter | Effect on Degradation Rate | Optimal Condition Noted in Research |

|---|---|---|

| pH | Rate increases with decreasing pH | Lower pH leads to faster degradation nih.gov |

| H₂O₂ Concentration | Rate increases up to an optimal concentration, then may decrease | Dependent on specific system conditions nih.gov |

| Fe²⁺ Concentration | Catalytic; rate is dependent on available Fe²⁺ | Dependent on specific system conditions juniperpublishers.com |

| Temperature | Rate generally increases with temperature | Apparent activation energy for a similar compound was 17.5 kJ/mol nih.gov |

Biotic Degradation by Microorganisms and Enzymes

Biotic degradation, or biodegradation, is a crucial process for the complete removal of DNOC from the environment. Various microorganisms have evolved enzymatic machinery capable of utilizing this compound as a source of carbon, nitrogen, and energy. nih.gov

Several bacterial strains have been identified that can degrade DNOC and other dinitrophenols. Mixed microbial cultures isolated from pesticide-contaminated soil and activated sludge have demonstrated the ability to utilize DNOC as a sole source of carbon, nitrogen, and energy. nih.gov These mixed cultures were also capable of degrading other nitrophenols like 4-nitrophenol (B140041) and 2,4-dinitrophenol (B41442). nih.gov

Specific genera known for their capacity to degrade recalcitrant aromatic compounds, including dinitrophenols, have been extensively studied. These include:

Rhodococcus : Strains such as Rhodococcus erythropolis have been shown to degrade 2,4,6-trinitrophenol (picric acid), a structurally related compound, by initiating the process through hydrogenation of the aromatic ring. nih.govnih.gov This genus is known for its versatile metabolic pathways, often encoded on large plasmids, which allow it to break down a wide variety of xenobiotics. jmb.or.krjmb.or.kr

Nocardioides : Species like Nocardioides simplex can readily biodegrade 2,4-dinitrophenol (DNP) and 2,4,6-trinitrophenol. nih.gov This genus is considered a specialist in degrading hard-to-break-down pollutants. mdpi.comresearchgate.net For instance, Nocardioides sp. strain JS1661 can grow on 2,4-dinitroanisole (B92663) (DNAN) by first converting it to 2,4-DNP, which is then further degraded. nih.gov

Pseudomonas : This genus is well-known for its metabolic diversity and ability to degrade various aromatic hydrocarbons. frontiersin.orgmdpi.com Some Pseudomonas species participate in the cooperative degradation of dinitroaromatic compounds. For example, Pseudomonas sp. strain FK357 can transform DNAN into 2,4-DNP, which is then degraded by a co-cultured Rhodococcus imtechensis strain. nih.gov

Other Bacteria : Pure cultures of Corynebacterium simplex and Arthrobacter have also been reported to be involved in dinitrocresol degradation. cdc.gov

The microbial degradation of dinitrophenols like DNOC typically involves a multi-step enzymatic pathway. While the complete pathway for DNOC is not as extensively detailed as for some other nitroaromatics, the initial and key steps have been elucidated, primarily through studies on the analogous compound 2,4-dinitrophenol.

A critical initial step in the aerobic degradation of these electron-deficient aromatic compounds is not oxidation, but rather a reductive attack on the aromatic ring. nih.govnih.govnih.gov This process is initiated by the enzymatic transfer of a hydride ion (H⁻) to the aromatic ring, forming a hydride-Meisenheimer complex . nih.govnih.govnih.gov This reaction is catalyzed by a two-component enzyme system that is dependent on NADPH and coenzyme F₄₂₀. nih.gov The formation of this complex destabilizes the aromatic system, making it susceptible to further reactions.

Following the formation of the hydride-Meisenheimer complex, the pathway typically proceeds with:

Nitro Group Reduction/Elimination : One of the nitro groups is eliminated as nitrite (B80452) (NO₂⁻). nih.govnih.gov This rearomatizes the ring, yielding a mononitrophenolic intermediate. In some pathways, nitroreductase enzymes catalyze the reduction of the nitro groups to amino groups (-NH₂). nih.gov These enzymes are often FMN-dependent and use NADH or NADPH as electron donors. nih.gov

Aromatic Ring Cleavage : Once the nitro groups are removed or reduced, the resulting phenolic compound is prepared for ring cleavage. This is typically accomplished by dioxygenase enzymes. frontiersin.orgepa.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to its cleavage and the formation of aliphatic intermediates. These intermediates, such as maleylacetate, are then funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. epa.gov

Research on a mixed microbial culture degrading DNOC showed that between 65% and 84% of the nitrogen from the substrate was released as nitrate (B79036), and 61% of the carbon was recovered as ¹⁴CO₂, indicating effective ring cleavage and mineralization. nih.gov

Sorption, Desorption, and Leaching Behavior in Soil and Sediment Matrices

The mobility of 2-methyl-4,6-dinitrobenzene-1,3-diol in the environment is governed by its interaction with soil and sediment components. While specific data for this compound are unavailable, studies on related nitroaromatic and phenolic herbicides provide a framework for understanding its likely behavior.

Sorption, the process by which a chemical binds to soil particles, is a key factor controlling its concentration in the aqueous phase and thus its potential for leaching into groundwater. The primary soil components influencing the sorption of organic compounds are organic matter and clay minerals. nih.gov

Organic Carbon: Soil organic matter is a major sorbent for many organic pollutants. For 2,4-dinitroanisole (DNAN), a related compound, linear and Freundlich adsorption coefficients were positively correlated with the soil's organic carbon content. nih.gov

Clay Minerals: The type and amount of clay minerals also play a crucial role. Sorption of DNOC to smectite clays (B1170129) has been attributed to site-specific interactions between the compound's nitro groups and exchangeable cations on the clay surface. nih.gov

pH: Soil pH is particularly important for ionizable compounds like phenols. The two hydroxyl groups on this compound can deprotonate, making the molecule anionic at higher pH values. Anionic forms of organic acids generally exhibit lower sorption to negatively charged soil colloids, potentially increasing their mobility and leaching potential. researchgate.net Conversely, at lower pH, the neutral form predominates, which tends to sorb more strongly to organic matter.

The potential for leaching is inversely related to sorption. Compounds that are weakly sorbed are more mobile in the soil profile and have a higher risk of contaminating groundwater. researchgate.net Given that this compound is more polar than DNOC due to the additional hydroxyl group, it may exhibit weaker sorption and greater mobility in soil, although this is speculative without direct experimental data.

Advanced Oxidation Processes (AOPs) for Environmental Remediation Research

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com AOPs are considered effective for degrading recalcitrant nitroaromatic compounds. researchgate.net

Fenton and Photo-Fenton Processes: The Fenton reaction involves the generation of hydroxyl radicals from hydrogen peroxide (H₂O₂) in the presence of ferrous iron (Fe²⁺) as a catalyst. mdpi.commdpi.com This process has proven effective for the degradation of related compounds like DNOC and 2,4-dinitrophenol. researchgate.netnih.gov Studies on DNOC degradation found that a lower pH facilitates the reaction, leading to faster degradation rates. nih.gov The photo-Fenton process enhances the Fenton reaction by using UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the rate of radical production and pollutant degradation. researchgate.net For 2,4-dinitrophenol, the photo-Fenton process achieved 100% removal within 40 minutes under specific experimental conditions. researchgate.net

Sonochemical Processes: Sonolysis, or the application of high-frequency ultrasound, can degrade organic pollutants through the process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse creates localized hot spots with extreme temperatures and pressures, leading to the generation of hydroxyl radicals from water molecules. Combining sonolysis with the Fenton process (Sono-Fenton) can create a synergistic effect, enhancing degradation rates.

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. Combining ozonation with hydrogen peroxide (Peroxone process) or UV light (O₃/UV) significantly increases the yield of hydroxyl radicals, enhancing the oxidation of resistant compounds like dinitrophenols. researchgate.net

UV-Based Oxidation Systems: UV irradiation in combination with an oxidant like hydrogen peroxide (UV/H₂O₂) is another effective AOP. The photolysis of H₂O₂ by UV light generates hydroxyl radicals, which then attack the target pollutant. These systems have been successfully applied to destroy various nitroaromatic compounds. researchgate.net

Table 2: Performance of AOPs on Analogous Nitroaromatic Compounds

| AOP Method | Target Compound | Key Findings | Reference |

|---|---|---|---|

| Fenton Process | 4,6-Dinitro-o-cresol (DNOC) | Effectively degraded under most conditions; faster degradation at lower pH. | nih.gov |

| Photo-Fenton Process | 2,4-Dinitrophenol (DNP) | Achieved 100% disappearance in 40 minutes with 75 mg/L H₂O₂. | researchgate.net |

| Ozonation + H₂O₂ + UV | 2,4-Dinitrophenol (DNP) | Found to be an effective combination for the destruction of DNP. | researchgate.net |

| Photo-Fenton Process | RDX (Explosive) | Resulted in 98% removal within 60 minutes of irradiation. | researchgate.net |

Phytoremediation and Mycoremediation Strategies

Phytoremediation (using plants) and mycoremediation (using fungi) are environmentally friendly and cost-effective technologies for cleaning up contaminated sites.

Phytoremediation: This approach utilizes plants to remove, degrade, or contain contaminants in soil and water. For nitroaromatic compounds like TNT and DNT, plants can take up the compounds through their roots and metabolize them internally. cdc.gov The plant root zone (rhizosphere) also harbors a high density of microorganisms that can contribute significantly to the degradation of pollutants. researchgate.net Research has shown that the microbial degradation of TNT in soil was much faster in the presence of plants (Rumex crispus) than in unplanted soil. researchgate.net Symbiotic bacteria living within plant tissues, such as Methylobacterium sp. isolated from poplar trees, have been shown to degrade TNT and other explosives. nih.gov While no studies have specifically tested this compound, these findings suggest that phytoremediation could be a viable strategy.

Mycoremediation: Fungi, particularly white-rot fungi, produce powerful extracellular enzymes (e.g., lignin (B12514952) peroxidases, manganese peroxidases) that can degrade a wide range of persistent organic pollutants, including nitroaromatics. The non-specific nature of these enzymes allows them to break down complex molecules. While direct evidence for mycoremediation of this compound is lacking, the successful degradation of TNT, DNT, and other related compounds by various fungal species suggests this could be a promising area for future research.

Mechanistic Investigations of 2 Methyl 4,6 Dinitrobenzene 1,3 Diol Interactions with Biological Macromolecules

Binding Studies with Model Proteins (e.g., Bovine Serum Albumin, Human Serum Albumin) and Nucleic Acids

Serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), are crucial transport proteins in the bloodstream that bind to a wide variety of endogenous and exogenous compounds. Studying the interaction of 2-Methyl-4,6-dinitrobenzene-1,3-diol with these model proteins would provide insights into its distribution and bioavailability. Similarly, interactions with nucleic acids like DNA and RNA could indicate potential genotoxic effects. However, no specific studies on these interactions for this compound have been found in the reviewed literature.